molecular formula C18H13N3O5S2 B054225 4-Isothiocyanate-piretanide CAS No. 120749-13-5

4-Isothiocyanate-piretanide

Cat. No.: B054225
CAS No.: 120749-13-5
M. Wt: 415.4 g/mol
InChI Key: LHAQGDNTMHFRAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isothiocyanate-piretanide can be synthesized through various methods. One common approach involves the reaction of primary amines with thiophosgene or its derivatives . Another method includes the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating conditions . This method is considered more sustainable and environmentally friendly.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental impact. The use of benign solvents like Cyrene™ or γ-butyrolactone (GBL) is preferred to minimize waste and reduce the environmental footprint .

Chemical Reactions Analysis

Types of Reactions: 4-Isothiocyanate-piretanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

4-Isothiocyanate-piretanide can be compared with other isothiocyanates, such as:

Uniqueness: this compound is unique due to its derivation from piretanide, which imparts additional pharmacological properties related to its diuretic effects. This makes it a compound of interest for both medicinal chemistry and pharmacological research.

Biological Activity

4-Isothiocyanate-piretanide is a compound that belongs to the class of isothiocyanates, which are known for their diverse biological activities, particularly in the context of cancer prevention and treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 120749-13-5
  • Molecular Formula : C10H12N2OS2
  • Molecular Weight : 240.34 g/mol

Isothiocyanates exert their biological effects through several mechanisms:

  • Antioxidant Activity : Isothiocyanates can induce the expression of phase II detoxifying enzymes, enhancing cellular defense against oxidative stress.
  • Apoptosis Induction : They promote programmed cell death in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : Isothiocyanates can cause cell cycle arrest at various phases, particularly G2/M and S phases, effectively inhibiting cancer cell proliferation.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntioxidantIncreases antioxidant enzyme levels
Anti-inflammatoryReduces pro-inflammatory cytokines
Cell MigrationInhibits migration of cancer cells

Case Study 1: Anticancer Efficacy

In a study evaluating the effects of this compound on pancreatic cancer cells (AsPC-1), it was found that treatment with the compound led to:

  • Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations ranging from 10 to 100 µM over a 72-hour period.
  • Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells from 17.7% (control) to 28.7% (treated) at a concentration of 30 µM.
  • Cell Cycle Alteration : The compound caused a shift from G0/G1 phase to G2/M phase, indicating effective cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

In RAW264.7 macrophage cells, treatment with this compound resulted in:

  • Cytokine Production Reduction : The compound significantly decreased the production of TNF-α, IL-6, and IL-1β in response to lipopolysaccharide (LPS) stimulation.
  • Inhibition of iNOS and COX-2 Expression : Western blot analysis showed reduced expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2, indicating its potential as an anti-inflammatory agent.

Properties

IUPAC Name

4-(4-isothiocyanatophenoxy)-3-pyrrol-1-yl-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5S2/c19-28(24,25)16-10-12(18(22)23)9-15(21-7-1-2-8-21)17(16)26-14-5-3-13(4-6-14)20-11-27/h1-10H,(H,22,23)(H2,19,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAQGDNTMHFRAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152998
Record name 4-Isothiocyanate-piretanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120749-13-5
Record name 4-Isothiocyanate-piretanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120749135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Isothiocyanate-piretanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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